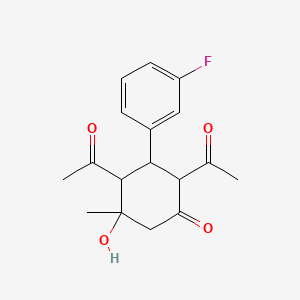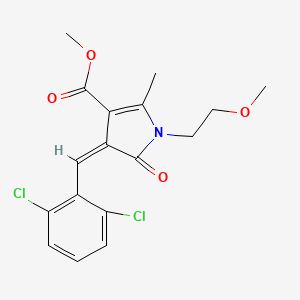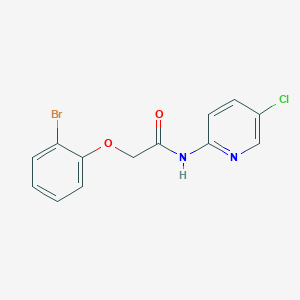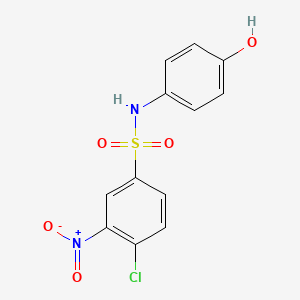
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FDP is a derivative of ketamine, a well-known anesthetic drug. However, FDP has shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood. However, it is believed to act on the glutamatergic system, which is involved in the regulation of mood, cognition, and behavior. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is thought to enhance the activity of NMDA receptors, which are important for learning and memory processes. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic properties, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been reported to have analgesic effects, reduce inflammation, and improve cognitive function. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has also been shown to have a low toxicity profile, which makes it a safer alternative to other drugs that have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments. Its synthesis is well-established, and its purity and stability have been thoroughly tested. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is also relatively easy to administer to animals, and its effects can be measured using various behavioral and biochemical assays. However, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has not been extensively tested in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Preliminary studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can reduce symptoms of PTSD in animal models, and it has been suggested that it could have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have analgesic effects, and it has been suggested that it could be a safer alternative to other drugs that have similar effects. Additionally, research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone could lead to a better understanding of the glutamatergic system and its role in neurological disorders.
Métodos De Síntesis
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with cyclohexanone, followed by several chemical transformations that result in the final product. The synthesis of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been described in detail in scientific literature, and its purity and stability have been thoroughly tested.
Aplicaciones Científicas De Investigación
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant and anxiolytic agent. Studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can alleviate symptoms of depression and anxiety in animal models, and it has been suggested that it could have similar effects in humans.
Propiedades
IUPAC Name |
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(18)7-11/h4-7,14-16,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOLZVGXFGWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)

